molecular formula C15H12O B1329982 1-(9H-Fluoren-3-yl)-ethanone CAS No. 55718-48-4

1-(9H-Fluoren-3-yl)-ethanone

Cat. No. B1329982
CAS RN: 55718-48-4
M. Wt: 208.25 g/mol
InChI Key: CSABYBOSPVTETQ-UHFFFAOYSA-N
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Description

“1-(9H-Fluoren-3-yl)-ethanone”, also known as fluorenone, is an organic compound with the molecular formula C15H12O . It has a molecular weight of 208.255 g/mol .


Synthesis Analysis

The synthesis of “1-(9H-Fluoren-3-yl)-ethanone” and its derivatives has been reported in various studies . For instance, one study describes the preparation of lumefantrine, a dichlorobenzylidine derivative effective for the treatment of various types of malaria, which involves the use of “1-(9H-Fluoren-3-yl)-ethanone” in the synthesis process .


Molecular Structure Analysis

The molecular structure of “1-(9H-Fluoren-3-yl)-ethanone” consists of a fluorene core with an ethanone group attached to it . The compound is characterized by its planar structure and aromaticity, which are typical features of fluorene derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(9H-Fluoren-3-yl)-ethanone” are not detailed in the available literature, the compound’s fluorene core suggests that it may undergo reactions typical of aromatic compounds. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

“1-(9H-Fluoren-3-yl)-ethanone” has a molecular weight of 208.255 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the available literature.

Scientific Research Applications

  • Environmental Sensitivity in Material Science : A study developed a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, making them suitable for applications in material science due to their pronounced emission spectra (Hussein, El Guesmi, & Ahmed, 2019).

  • Spectroscopic Analysis and Substituent Effects : Another research focused on the spectral group frequencies of some 2-bromo-1-(2-substituted 9H-fluorene-7-yl)ethanones. The effects of substituents on these compounds were examined, which is significant for understanding molecular interactions and reactivity (Thirunarayanan, 2013).

  • Photophysics and Molecular Arrangement : A study on 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone revealed different fluorescent colors and structures in crystal forms. This research provides insights into the solid-state fluorescence properties and molecular arrangement implications (Dong et al., 2012).

  • Catalysis in Organic Synthesis : A study described the use of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in a three-component reaction to synthesize 9H- furo[2,3-f]chromenes. This research is important in green chemistry and organic synthesis (Rostami-Charati et al., 2015).

  • Pharmaceutical Research and Drug Synthesis : The synthesis and characterization of a compound involving 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone was conducted. This research is pivotal in understanding the pharmacokinetics and potential biological applications of new molecules (Govindhan et al., 2017).

  • Improved Drug Manufacturing Processes : A paper discussed the improved manufacturing process for lumefantrine, part of the antimalarial drug Coartem, highlighting the significance of 1-(9H-Fluoren-3-yl)-ethanone derivatives in pharmaceutical manufacturing (Boehm et al., 2007).

Safety And Hazards

Specific safety and hazard information for “1-(9H-Fluoren-3-yl)-ethanone” is not available in the retrieved literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

1-(9H-fluoren-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-10(16)11-6-7-13-8-12-4-2-3-5-14(12)15(13)9-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSABYBOSPVTETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971089
Record name 1-(9H-Fluoren-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-fluoren-3-yl)ethanone

CAS RN

55718-48-4
Record name Ethanone, 1-(9H-fluoren-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055718484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Fluoren-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Gu, W Huang, S Chen, X Wang - Organic letters, 2018 - ACS Publications
A three-component reaction of indoles, α-bromoacetaldehyde acetals, and ketones was developed by using bismuth(III) triflate as the catalyst to realize a straightforward approach for …
Number of citations: 59 pubs.acs.org
JC Xiang, M Wang, Y Cheng, AX Wu - Organic letters, 2016 - ACS Publications
A new process has been developed for the selective construction of 2,6-disubstituted, 2,4,6-trisubstituted, and 3,5-disubstituted pyridines based on the catabolism and reconstruction …
Number of citations: 92 pubs.acs.org

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